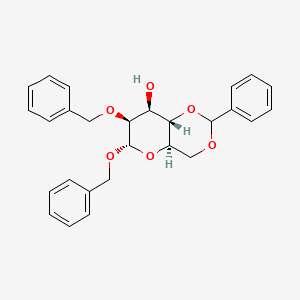

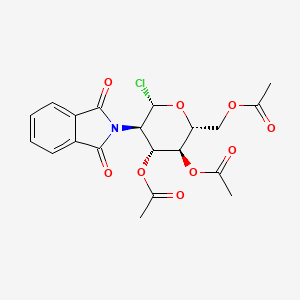

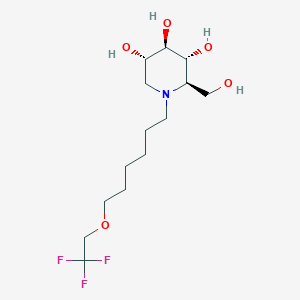

3-O-苄基-4,6-O-亚苄基-2-脱氧-2-N-邻苯二甲酰亚氨基-β-D-吡喃葡萄糖甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader category of chemically engineered sugars designed for various applications, including research into carbohydrate-based interactions, drug development, and synthetic methodology studies. These molecules often feature modifications to the sugar backbone, such as benzylidene acetal protections and phthalimido groups, to influence their reactivity and stability.

Synthesis Analysis

The synthesis of related compounds typically involves several key steps, including the protection of hydroxyl groups, functional group transformations, and the introduction of specific substituents like benzyl and phthalimido groups. For instance, compounds similar to the one are synthesized by methylation of precursors followed by selective protection and functionalization steps (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups attached to a glucopyranoside scaffold. These include the benzylidene acetal group, which protects hydroxyls at the 4 and 6 positions, and the phthalimido group, a common amine-protecting group. Structural elucidation techniques, such as NMR spectroscopy, play a crucial role in confirming the configuration and conformation of these molecules.

Chemical Reactions and Properties

The chemical behavior of these compounds is heavily influenced by their functional groups. The benzylidene acetal and phthalimido groups can be selectively removed or modified under specific conditions, allowing for further chemical transformations. For example, hydrogenolysis can remove benzyl protecting groups, revealing the underlying sugar alcohol functionalities (Sakakibara & Sudoh, 1978).

科学研究应用

多功能合成技术:Zhu 等人(2008 年)讨论了含有 2-氨基-2-脱氧-D-吡喃葡萄糖单元的寡糖链的分步合成。这个过程展示了一种使用保护基团(如邻苯二甲酰酰基和苯硫醇盐)制备复杂寡糖的多功能方法。这些寡糖(包括 3-O-苄基-4,6-O-亚苄基-2-脱氧-2-N-邻苯二甲酰亚氨基-β-D-吡喃葡萄糖甲基的变体)在生物研究中具有显著的潜力,尤其是在研究各种生物系统中基于碳水化合物的相互作用 (Zhu 等人,2008)。

用于结构分析的标记:Coxon 和 Reynolds(1982 年)使用邻苯二甲酰亚胺-15N 合成了氨基糖衍生物。这个过程涉及甲基 2-氨基-2-脱氧-α- d -异麦芽吡喃糖苷-2-15N 的衍生物,提供了一种详细分析复杂碳水化合物结构的方法。同位素标记的使用对于揭示碳水化合物化学中的构效关系至关重要 (Coxon 和 Reynolds,1982)。

糖基供体合成:Soliman 等人(2003 年)描述了使用乙酰化甲基吡喃葡萄糖醛酸三氯乙酰亚胺作为糖基供体高效合成二糖。该方法对于创建特定碳水化合物结构特别有用,这些结构对于研究碳水化合物-蛋白质相互作用至关重要,可能有助于开发基于碳水化合物的治疗剂 (Soliman 等人,2003)。

细菌孢子皮层建模:Keglević 等人(1998 年)专注于合成与细菌孢子皮层相关的衍生物。他们描述了制备烯丙基 4,6-O-亚苄基-N-邻苯二酰基-胞壁酸甲酯及其在创建复杂碳水化合物结构中的作用。这项研究提供了对细菌孢子形成的见解,并可能有助于开发新的抗菌策略 (Keglević 等人,1998)。

复杂碳水化合物的合成:Matta 等人(1984 年)报道了 N-乙酰-3-O-甲基乳糖胺及其衍生物的合成。他们的工作展示了碳水化合物结构的操纵,这对于理解碳水化合物的生物学作用及其潜在治疗应用至关重要 (Matta 等人,1984)。

属性

IUPAC Name |

2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3/t22-,23-,24-,25-,28?,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDHLSHOGOVBCQ-DIFZJPFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

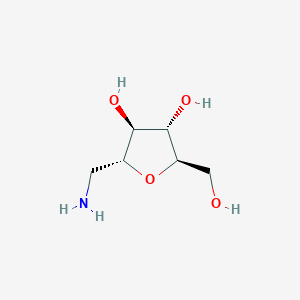

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)